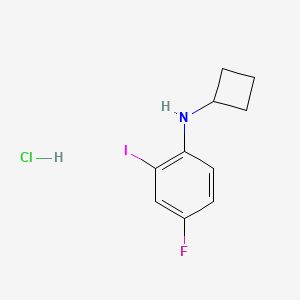
N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride: is a high-purity fluorinated compound with a molecular weight of 327.6 g/mol. It is known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications . The compound is identified by the CAS number 2378503-75-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-iodoaniline.
Cyclobutylation: The cyclobutyl group is introduced through a cyclobutylation reaction, which can be achieved using cyclobutyl halides under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: These systems are employed to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products: The major products formed from these reactions include substituted anilines, cyclobutyl derivatives, and various aromatic compounds.
Scientific Research Applications
N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting their catalytic activity.
Modulate Receptors: The compound can interact with cellular receptors, influencing signal transduction pathways.
Alter Gene Expression: It may affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
4-Fluoro-2-iodoaniline: This compound shares the fluorine and iodine substituents but lacks the cyclobutyl group.
N-Cyclobutyl-2-iodoaniline: Similar to the target compound but without the fluorine substituent.
N-Cyclobutyl-4-fluoroaniline: Lacks the iodine substituent but contains the cyclobutyl and fluorine groups.
Uniqueness: N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride is unique due to the presence of all three substituents (cyclobutyl, fluorine, and iodine), which confer distinct reactivity and selectivity properties. This combination makes it particularly valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FIN.ClH/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8;/h4-6,8,13H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQPWZDCSISWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)F)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,12E,18S)-Spiro[10,20-dioxa-2,17-diazatricyclo[16.4.0.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2534807.png)
![1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2534808.png)

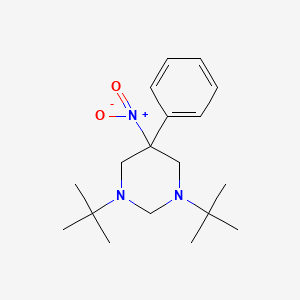
![1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2534812.png)
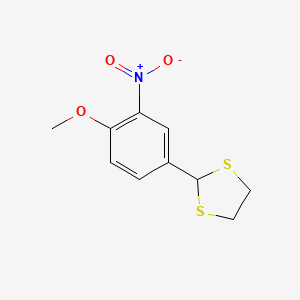
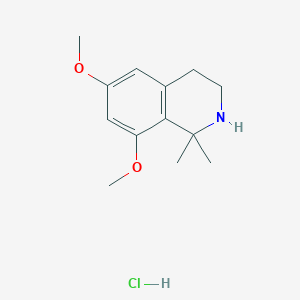

![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride](/img/structure/B2534822.png)
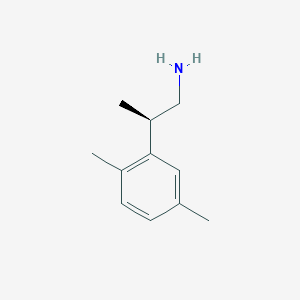
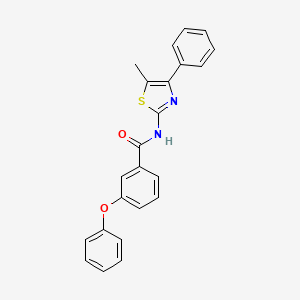
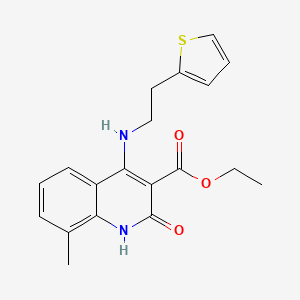
![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2534827.png)

